molecular formula C7H4IN3 B1452914 7-Iodopyrido[2,3-b]pyrazine CAS No. 1120214-98-3

7-Iodopyrido[2,3-b]pyrazine

Cat. No.: B1452914
CAS No.: 1120214-98-3
M. Wt: 257.03 g/mol
InChI Key: FYCNIEVXOCZGKK-UHFFFAOYSA-N
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Description

7-Iodopyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4IN3. It is characterized by the presence of an iodine atom at the 7th position of the pyrido[2,3-b]pyrazine ring system. This compound is known for its broad-spectrum antibiotic properties, inhibiting enzymes such as DNA gyrase and topoisomerase IV .

Preparation Methods

The synthesis of 7-Iodopyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the halogenation of pyrido[2,3-b]pyrazine derivatives. For instance, the compound can be synthesized by reacting pyrido[2,3-b]pyrazine with iodine in the presence of a suitable oxidizing agent . The reaction conditions typically involve maintaining a controlled temperature and using solvents like tetrahydrofuran.

Chemical Reactions Analysis

7-Iodopyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, arylboronic acids, and anilines. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

7-Iodopyrido[2,3-b]pyrazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and its broad-spectrum antibiotic properties, which make it a valuable compound for both research and potential therapeutic applications.

Properties

IUPAC Name

7-iodopyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCNIEVXOCZGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653366
Record name 7-Iodopyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120214-98-3
Record name 7-Iodopyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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